Metronidazole-D4 Hydrochloride

描述

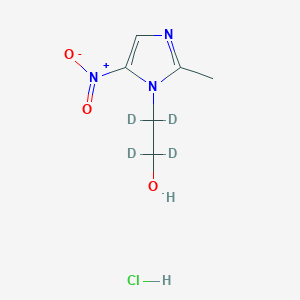

Metronidazole-D4 Hydrochloride is a deuterated form of Metronidazole, an antibiotic and antiprotozoal medication. The deuterium labeling (D4) is used for analytical purposes, particularly in mass spectrometry, to distinguish it from the non-labeled compound. Metronidazole itself is widely used to treat various infections caused by anaerobic bacteria and protozoa .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Metronidazole-D4 Hydrochloride involves the incorporation of deuterium atoms into the Metronidazole molecule. This can be achieved through the hydrogen-deuterium exchange reaction. The process typically involves the use of deuterated solvents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and purification systems to achieve high yields and purity. The deuterated compound is then converted to its hydrochloride salt form for stability and ease of handling .

化学反应分析

Types of Reactions

Metronidazole-D4 Hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group in Metronidazole can be reduced to an amine group.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Reduction: Amino derivatives of Metronidazole.

Oxidation: Carbonyl derivatives.

Substitution: Various substituted imidazole derivatives

科学研究应用

Metronidazole-D4 Hydrochloride is used extensively in scientific research due to its labeled nature. Some applications include:

Pharmacokinetic Studies: Used to study the metabolism and distribution of Metronidazole in the body.

Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Metronidazole.

Biological Research: Used to investigate the mechanisms of action and resistance in microorganisms.

Industrial Applications: Utilized in the development of new formulations and drug delivery systems .

作用机制

Metronidazole-D4 Hydrochloride exerts its effects by entering the microbial cells and undergoing reduction. The reduced form of Metronidazole interacts with the DNA of the microorganisms, causing strand breakage and inhibition of nucleic acid synthesis. This leads to cell death. The primary molecular targets are the DNA and electron-transport proteins of anaerobic bacteria and protozoa .

相似化合物的比较

Similar Compounds

- Ornidazole

- Tinidazole

- Secnidazole

Comparison

Metronidazole-D4 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. Compared to other nitroimidazole derivatives like Ornidazole and Tinidazole, this compound offers enhanced stability and distinct mass spectrometric properties, making it a valuable tool in research .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties, derived from deuterium labeling, make it an essential tool for analytical and pharmacokinetic studies. Understanding its preparation, chemical reactions, and mechanism of action provides valuable insights into its role in modern science and medicine.

生物活性

Metronidazole-D4 hydrochloride is a deuterium-labeled derivative of metronidazole, a widely used antimicrobial agent effective against anaerobic bacteria and protozoa. This article explores its biological activity, pharmacokinetics, and potential applications based on current research findings.

- Molecular Formula : CHDClNO

- Molecular Weight : 211.639 g/mol

- CAS Number : 1261397-74-3

Metronidazole-D4 is synthesized by substituting hydrogen atoms in the metronidazole structure with deuterium, which may influence its metabolic stability and pharmacokinetic properties .

Metronidazole exerts its antimicrobial effects primarily through the following mechanisms:

- Reduction to Active Metabolites : Anaerobic bacteria and protozoa reduce metronidazole to reactive intermediates that bind to DNA, disrupting nucleic acid synthesis and leading to cell death .

- Selective Toxicity : The drug's selective action is attributed to its preferential uptake and reduction in anaerobic environments, where it generates toxic radicals that damage microbial DNA .

Pharmacokinetics

The pharmacokinetic profile of metronidazole-D4 is expected to be similar to that of regular metronidazole, but with potential variations due to deuteration:

- Absorption : Metronidazole is rapidly absorbed after oral administration, with a bioavailability exceeding 90%. Peak plasma concentrations are typically reached within 1-4 hours post-dose .

- Distribution : It is widely distributed in body fluids, including cerebrospinal fluid and breast milk, with a volume of distribution ranging from 0.51 to 1.1 L/kg .

- Metabolism : Metronidazole undergoes hepatic metabolism, yielding several metabolites. The major active metabolite is 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole .

- Elimination : Approximately 60-80% of the drug and its metabolites are excreted via urine, with an elimination half-life of about 7.3 hours .

Antimicrobial Efficacy

Metronidazole-D4 retains the antimicrobial properties of its parent compound. It is effective against:

- Anaerobic Bacteria : Particularly effective against Clostridium difficile infections.

- Protozoa : Effective against Giardia lamblia and Entamoeba histolytica.

A study demonstrated that metronidazole significantly reduced bacterial load in patients with anaerobic infections, underscoring its clinical utility .

Case Study: Neurological Complications

Long-term use of metronidazole has been associated with neurological side effects, including peripheral neuropathy. A case study reported a 54-year-old female patient who developed neurological symptoms after prolonged treatment for a liver abscess. This highlights the importance of monitoring patients on extended metronidazole therapy for potential adverse effects .

Research Findings

Recent studies have explored the implications of deuterium substitution in drug development:

- Pharmacokinetic Enhancements : Deuteration may improve metabolic stability and alter clearance rates, potentially leading to enhanced therapeutic efficacy and reduced toxicity profiles compared to non-deuterated analogs .

属性

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H/i2D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTPAIQTXYFGJC-DAHDXRBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261397-74-3 | |

| Record name | 1261397-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。